molecular formula C26H24N2O5 B557289 Fmoc-Phe-Gly-OH CAS No. 169624-67-3

Fmoc-Phe-Gly-OH

Cat. No.: B557289
CAS No.: 169624-67-3
M. Wt: 444.5 g/mol
InChI Key: WJQWIPAQNBOEBX-QHCPKHFHSA-N
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Description

Fmoc-Phe-Gly-OH: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of phenylalanine (Phe) and glycine (Gly). The Fmoc group is used to protect the amino group during peptide synthesis, preventing unwanted side reactions .

Scientific Research Applications

Chemistry: Fmoc-Phe-Gly-OH is widely

Mechanism of Action

Target of Action

Fmoc-Phe-Gly-OH, also known as Fmoc-Phe-Gly, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound acts as a cleavable linker that connects the antibody to the drug . The target of this compound is therefore the specific antibodies used in the ADCs, which are designed to target specific cells, such as cancer cells .

Mode of Action

The this compound compound acts as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis and function of ADCs . The compound plays a crucial role in the formation of these conjugates, which are designed to deliver drugs directly to target cells while minimizing damage to healthy cells . The specific pathways affected would depend on the nature of the drug being delivered and the target cells.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific ADC in which it is used . As a linker, the compound itself is not designed to be bioavailable or to be metabolized. Instead, it serves to facilitate the delivery of the drug to the target cells. Once the drug is released, the linker is typically designed to be broken down and eliminated from the body .

Result of Action

The primary result of the action of this compound is the successful delivery of drugs to target cells via ADCs . By acting as a cleavable linker, this compound allows for the selective release of the drug at the target site, thereby enhancing the efficacy of the drug and reducing potential side effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is base-labile, meaning its removal is facilitated by basic conditions . Furthermore, the compound’s effectiveness as a linker in ADCs can be influenced by the characteristics of the target cells, the nature of the drug being delivered, and the specific conditions within the body .

Biochemical Analysis

Biochemical Properties

Fmoc-Phe-Gly-OH is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . The this compound molecule has been found to self-assemble and form hydrogels . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .

Cellular Effects

This compound has been shown to support cell adhesion, survival, and duplication . It has been used in the formation of hydrogels, which are important in biomedical applications . Hydrogels of this compound have been shown to support cell infiltration and proliferation .

Molecular Mechanism

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The hydrogel formation of this compound is induced by physical and thermal stimuli for solubilizing this compound above the critical concentration . A new polymorphic form of this compound has been reported after transitioning to hydrogel .

Metabolic Pathways

The Fmoc group is known to be rapidly removed by base, suggesting that it may be involved in metabolic processes that involve base-catalyzed reactions .

Subcellular Localization

Given its role in the formation of hydrogels, it may be localized in areas of the cell where these structures are formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Gly-OH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: Fmoc-Phe-Gly-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQWIPAQNBOEBX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462514
Record name Fmoc-Phe-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169624-67-3
Record name Fmoc-Phe-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 3-amino-δ-valerolactam scaffold in Fmoc-Phe-Gly-OH?

A: this compound is a pseudodipeptide incorporating a 3-amino-δ-valerolactam scaffold. This scaffold acts as a constrained surrogate for the naturally occurring Phe-Gly dipeptide sequence []. This constraint limits the conformational flexibility of the dipeptide, which can be beneficial in drug design to enhance target binding affinity and selectivity.

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